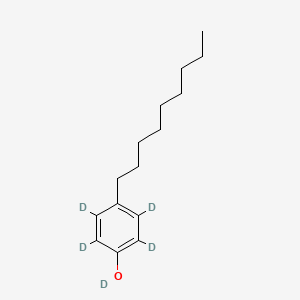
2,5-Bis(trifluoromethyl)terephthalic acid
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)terephthalic acid is an organic compound with the molecular formula C10H4F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a terephthalic acid core. This compound is known for its unique chemical properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and research applications .
Wirkmechanismus
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Action Environment
The action of 2,5-Bis(trifluoromethyl)terephthalic acid can be influenced by various environmental factors. For instance, it is stable but should be kept away from light and moisture . It is a weak acid with a predicted pKa of 2.10±0.36 . Its solubility in common organic solvents is relatively low . These properties can influence its reactivity, stability, and efficacy in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Bis(trifluoromethyl)terephthalic acid can be synthesized through several methods:
Direct Trifluoromethylation: This method involves the reaction of terephthalic acid with trifluoromethylating agents such as trifluoromethyl magnesium bromide or trifluoromethyl sulfonic acid.
Gas Phase Trifluoromethylation: In this method, terephthalic acid is exposed to fluorinating agents in the gas phase at high temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the direct trifluoromethylation method due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(trifluoromethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, such as in the presence of strong nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to facilitate substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to promote esterification reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethyl)terephthalic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2,5-Difluoroterephthalic Acid: Similar in structure but with fluorine atoms instead of trifluoromethyl groups.
2,5-Dimethylterephthalic Acid: Contains methyl groups instead of trifluoromethyl groups, resulting in lower thermal stability and different chemical reactivity.
Uniqueness: 2,5-Bis(trifluoromethyl)terephthalic acid stands out due to its high thermal stability, hydrophobicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in the synthesis of advanced materials and in applications requiring robust and durable compounds .
Eigenschaften
IUPAC Name |
2,5-bis(trifluoromethyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGLTIEICXRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732705 | |
| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366008-67-5 | |
| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)








![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)

